- Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOx, Applied Catalysis, 2022, 317,

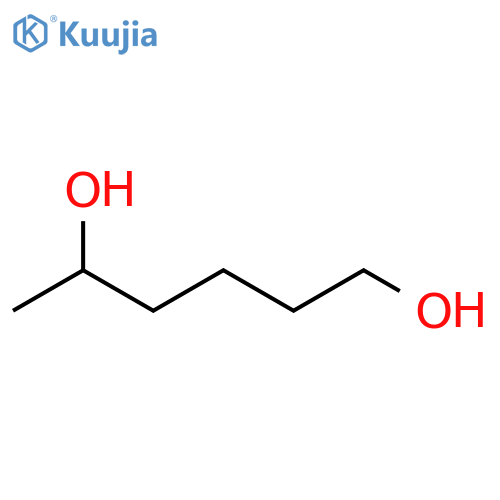

Cas no 928-40-5 (Hexane-2,6-diol)

Hexane-2,6-diol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,5-Hexanediol

- hexane-1,5-diol

- rac-1,5-hexanediol

- rac-hexane-1,5-diol

- 1,5-Dihydroxyhexane

- 1-Methyl-1,5-pentanediol

- Hexane-2,6-diol

- Hexan-1,5-diol

- (+/-)-1,5-Hexanediol

- EINECS 213-171-3

- BRN 1732705

- SY224933

- AS-81219

- NS00041795

- 2,6-DIHYDROXYHEXANE

- 1,5-Hexanediol, 99%

- 928-40-5

- AT33338

- SCHEMBL41064

- 4-01-00-02556 (Beilstein Handbook Reference)

- CHEBI:179534

- LMFA05000583

- MFCD00004563

- DTXSID90870799

- AI3-11556

-

- MDL: MFCD00004563

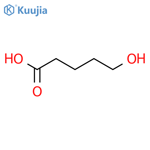

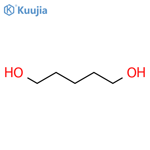

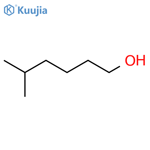

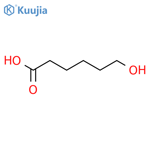

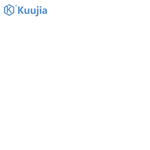

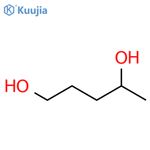

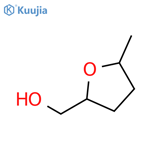

- Inchi: 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3

- Chiave InChI: UNVGBIALRHLALK-UHFFFAOYSA-N

- Sorrisi: OCCCCC(C)O

Proprietà calcolate

- Massa esatta: 118.09900

- Massa monoisotopica: 118.099

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 8

- Conta legami ruotabili: 4

- Complessità: 45.8

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 0.4

- Conta Tautomer: niente

- Superficie polare topologica: 40.5A^2

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.981 g/mL at 25 °C(lit.)

- Punto di fusione: 26.38°C (estimate)

- Punto di ebollizione: 89-91 °C/0.5 mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.451(lit.)

- Solubilità: Dissoluzione (54 g/l) (25°C),

- PSA: 40.46000

- LogP: 0.52980

- Solubilità: Non determinato

Hexane-2,6-diol Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:2

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26-37/39

- RTECS:MO2080000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

Hexane-2,6-diol Dati doganali

- CODICE SA:2905399090

- Dati doganali:

Codice doganale cinese:

2905399090Panoramica:

2905399090 Altri dioli. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2905399090 altre condizioni diols.supervision: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Hexane-2,6-diol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1263237-1g |

1,5-Hexanediol |

928-40-5 | 99% | 1g |

$195 | 2024-06-07 | |

| TRC | H928405-10g |

Hexane-2,6-diol |

928-40-5 | 10g |

$907.00 | 2023-05-18 | ||

| 1PlusChem | 1P003E7I-100mg |

1,5-Hexanediol |

928-40-5 | >95% | 100mg |

$130.00 | 2024-04-20 | |

| Aaron | AR003EFU-250mg |

1,5-Hexanediol |

928-40-5 | 98% | 250mg |

$60.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2295-100mg |

1,5-Hexanediol |

928-40-5 | 95% | 100mg |

¥828.0 | 2024-04-16 | |

| abcr | AB612457-1g |

1,5-Hexanediol; . |

928-40-5 | 1g |

€322.20 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1263237-5g |

1,5-Hexanediol |

928-40-5 | 99% | 5g |

$495 | 2024-06-07 | |

| Aaron | AR003EFU-100mg |

1,5-Hexanediol |

928-40-5 | 98% | 100mg |

$40.00 | 2025-02-10 | |

| A2B Chem LLC | AB57582-1g |

1,5-Hexanediol |

928-40-5 | 98% | 1g |

$108.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643590-1g |

Hexane-1,5-diol |

928-40-5 | 98% | 1g |

¥1459.00 | 2024-04-25 |

Hexane-2,6-diol Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,

Synthetic Routes 3

1.2 Solvents: Water

- Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes, 1995, , ,

Synthetic Routes 4

Synthetic Routes 5

- C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalysts, Journal of Catalysis, 2012, 294, 171-183

Synthetic Routes 6

Synthetic Routes 7

- Mechanism of the hydrogenolysis of ethers over silica-supported rhodium catalyst modified with rhenium oxide, Journal of Catalysis, 2011, 280(2), 221-229

Synthetic Routes 8

- Formal hydration of non-activated terminal olefins using tandem catalysts, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

Synthetic Routes 9

- 4-Chloro-1-butanol and some 1,5-glycols, Ann. chim. (Paris) [13], 1956, 1, 436-74

Synthetic Routes 10

- Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand, Journal of the American Chemical Society, 2011, 133(12), 4240-4242

Synthetic Routes 11

- Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediols, Tetrahedron, 1978, 34(5), 529-32

Synthetic Routes 12

- Ionic and organometallic-catalyzed organosilane reductions, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 13

- Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/D, Journal of Organic Chemistry, 2021, 86(5), 4205-4219

Synthetic Routes 14

- Studies on the autoxidation of nonbranched aliphatic monocarboxylic acids and their methyl esters, Journal fuer Praktische Chemie (Leipzig), 1984, 326(4), 572-8

Synthetic Routes 15

Synthetic Routes 16

- Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino Alcohols, Chemistry - A European Journal, 2019, 25(40), 9498-9503

Synthetic Routes 17

1.2 Reagents: Ammonium chloride Solvents: Water

- Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder, World Intellectual Property Organization, , ,

Synthetic Routes 18

- Pyrrolidines, piperidines and hexahydroazepines from glycols, Journal of the American Chemical Society, 1938, 60, 1033-5

Synthetic Routes 19

- Process for producing hydroxymethyl-alcohols, World Intellectual Property Organization, , ,

Synthetic Routes 20

- Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts, Applied Catalysis, 2019, 245, 251-261

Synthetic Routes 21

- Production of α,ω-alkanediols using Escherichia coli expressing a cytochrome P450 from Acinetobacter sp. OC4, Bioscience, 2006, 70(6), 1379-1385

Hexane-2,6-diol Raw materials

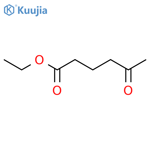

- Ethyl 5-oxohexanoate

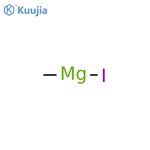

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

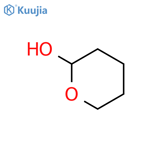

- Tetrahydro-2H-pyran-2-ol, >90%

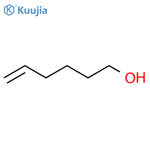

- 5-Hexen-1-ol

- (R/S)-δ-Hexalactone

- Glycerol

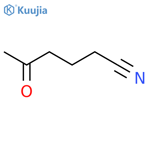

- 5-Oxohexanonitrile

- (5-methyloxolan-2-yl)methanol

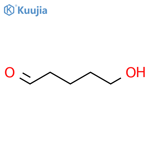

- 5-Hydroxypentanal

Hexane-2,6-diol Preparation Products

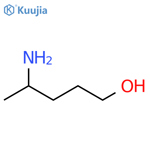

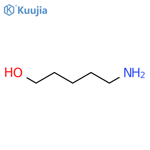

- 4-Amino-1-pentanol (927-55-9)

- Hexane-2,6-diol (928-40-5)

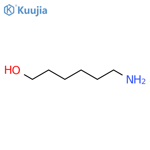

- 6-Amino-1-hexanol (4048-33-3)

- Pentanoic acid,5-hydroxy- (13392-69-3)

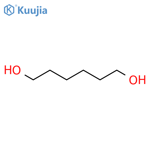

- pentane-1,5-diol (111-29-5)

- 5-Methylhexanol (627-98-5)

- 6-Hydroxyhexanoic acid (1191-25-9)

- 4-Methyl-1-pentanol (626-89-1)

- 1,4-Butanediol (110-63-4)

- 1,4-Pentanediol (626-95-9)

- 5-Amino-1-pentanol (2508-29-4)

- 4-Aminobutan-1-ol (13325-10-5)

- 1,6-Hexanediol (629-11-8)

Hexane-2,6-diol Letteratura correlata

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009